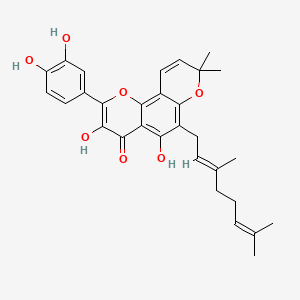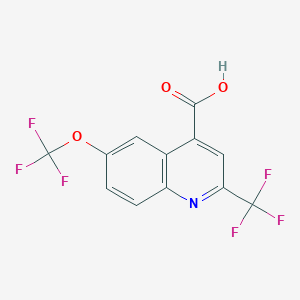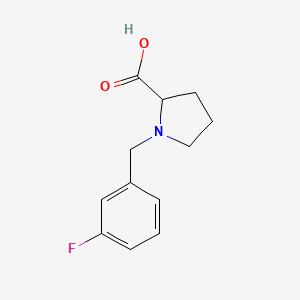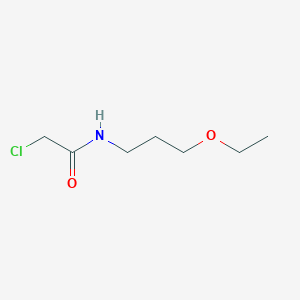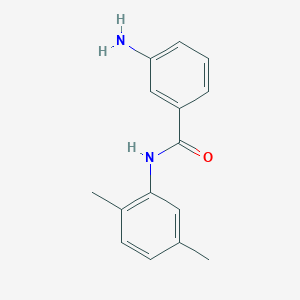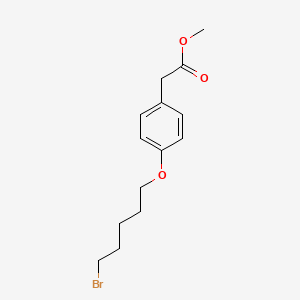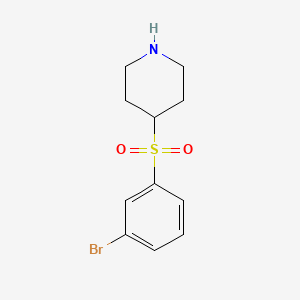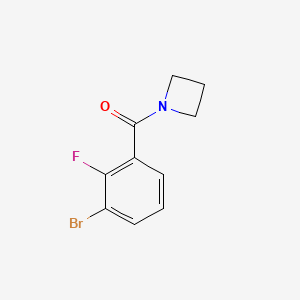
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
描述
The compound “4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid” is a complex organic molecule that contains a pyrrole ring and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, but also has a nitrogen atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Suzuki-Miyaura cross-coupling reactions . This involves the use of boronic acids and palladium catalysts to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques allow for the determination of the physical and chemical properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, due to the presence of the aromatic rings, and nucleophilic substitution, due to the presence of the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, infrared spectroscopy, and mass spectrometry .科学研究应用
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has been used in a variety of scientific research applications. It has been studied for its ability to interact with proteins and other molecules in the body, and has been used in experiments to explore its potential therapeutic applications. This compound has also been used in studies of enzyme inhibition and protein-protein interactions. It has been used to study the structure and function of proteins involved in signal transduction pathways and to investigate the mechanism of action of drugs. In addition, this compound has been used to study the structure and function of enzymes involved in metabolic pathways.
作用机制
Target of Action
Compounds with similar structures, such as thiacloprid, a neonicotinoid, are known to interact with the nicotinic acetylcholine receptors .
Mode of Action
Similar compounds like thiacloprid disrupt the insect’s nervous system by stimulating nicotinic acetylcholine receptors .
Biochemical Pathways
It can be inferred from similar compounds that the stimulation of nicotinic acetylcholine receptors could lead to an overstimulation of the nervous system, causing paralysis and death in insects .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may cause overstimulation of the nervous system, leading to paralysis and death .
实验室实验的优点和局限性
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and to use in experiments. It is also relatively inexpensive and can be used in a variety of solvents. In addition, this compound is stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not water soluble, which can limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of this compound to proteins and other molecules, as well as exploring its effects on signal transduction pathways. Another potential direction is to investigate the therapeutic potential of this compound. This could involve studying its effects on diseases such as cancer and inflammation, as well as exploring its potential use as a drug. Finally, further research could be done to explore the potential use of this compound in drug delivery systems, as well as its potential use in other applications.
属性
IUPAC Name |
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPHZAKBICZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



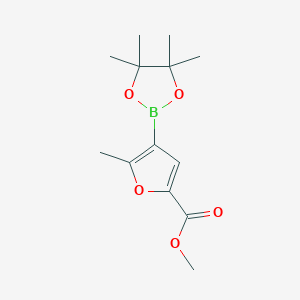
![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)
![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

